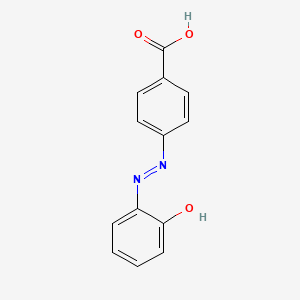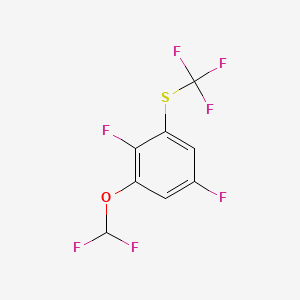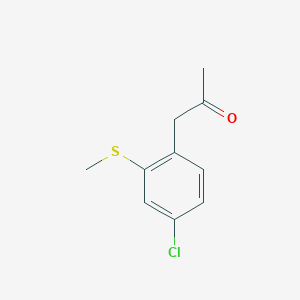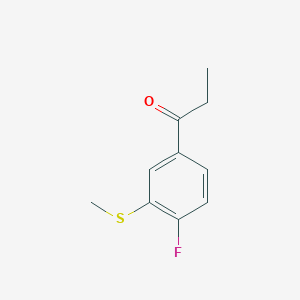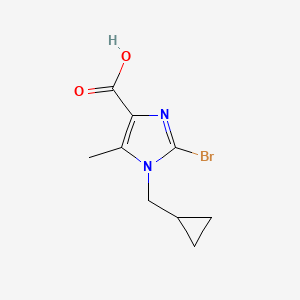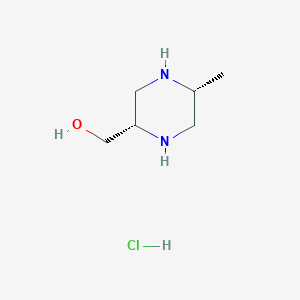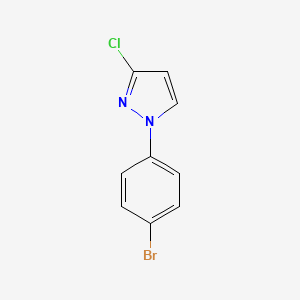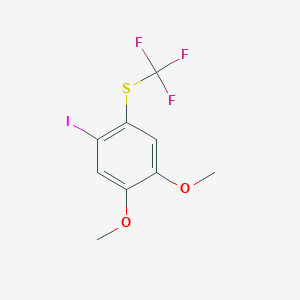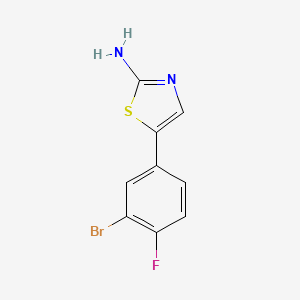
5-(3-Bromo-4-fluorophenyl)thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Bromo-4-fluorophenyl)thiazol-2-amine is a heterocyclic compound that features a thiazole ring substituted with a 3-bromo-4-fluorophenyl group. Thiazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of various drugs and biologically active agents .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromo-4-fluorophenyl)thiazol-2-amine typically involves the reaction of 2-aminothiazole with 3-bromo-4-fluorobenzoyl chloride under alkaline conditions . The reaction proceeds as follows:
Starting Materials: 2-aminothiazole and 3-bromo-4-fluorobenzoyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, in an organic solvent like ethanol.
Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential for industrial applications.
化学反応の分析
Types of Reactions
5-(3-Bromo-4-fluorophenyl)thiazol-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions.
Coupling Reactions: The compound can undergo coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives, while oxidation and reduction reactions can modify the functional groups on the thiazole ring.
科学的研究の応用
5-(3-Bromo-4-fluorophenyl)thiazol-2-amine has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of anticancer, antimicrobial, and antiviral agents.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Chemical Biology: It is used as a probe to study biochemical pathways and molecular mechanisms.
Industrial Applications: The compound can be used in the synthesis of dyes, agrochemicals, and other industrially relevant materials.
作用機序
The mechanism of action of 5-(3-Bromo-4-fluorophenyl)thiazol-2-amine involves its interaction with specific molecular targets. For instance, it can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and ultimately cell death . This mechanism is particularly relevant in its anticancer activity.
類似化合物との比較
Similar Compounds
4-(4-Bromophenyl)-thiazol-2-amine: Similar structure but lacks the fluorine atom.
5-(4-Fluorophenyl)thiazol-2-amine: Similar structure but lacks the bromine atom.
5-Bromo-4-fluorobenzo[d]thiazol-2-amine: Contains a benzo-fused thiazole ring.
Uniqueness
5-(3-Bromo-4-fluorophenyl)thiazol-2-amine is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can influence its reactivity and biological activity. The combination of these substituents can enhance its potency and selectivity in various applications.
特性
分子式 |
C9H6BrFN2S |
|---|---|
分子量 |
273.13 g/mol |
IUPAC名 |
5-(3-bromo-4-fluorophenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C9H6BrFN2S/c10-6-3-5(1-2-7(6)11)8-4-13-9(12)14-8/h1-4H,(H2,12,13) |
InChIキー |
VWHNHHLPKWIDCQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C2=CN=C(S2)N)Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[amino-[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-(6-oxo-1H-purin-9-yl)oxolan-3-yl]oxyphosphanyl]oxypropanenitrile](/img/structure/B14041243.png)

